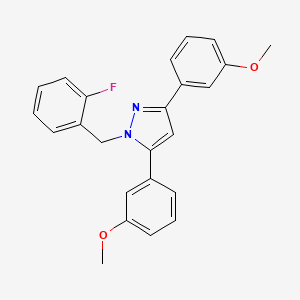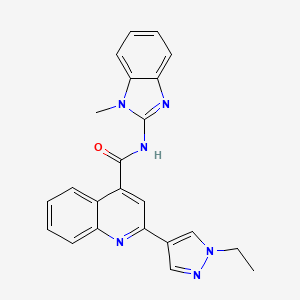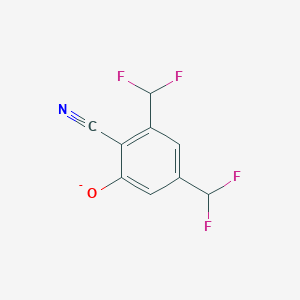
1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a fluorobenzyl group and two methoxyphenyl groups attached to the pyrazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzyl position with a fluorine atom.
Attachment of the methoxyphenyl groups: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride or organolithium compounds.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck reactions, can be used to introduce various substituents onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential use as a drug candidate, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: This compound has a chlorine atom instead of a fluorine atom on the benzyl group, which may affect its chemical reactivity and biological activity.
1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: This compound has the methoxy groups on the para position of the phenyl rings, which may influence its steric and electronic properties.
1-(2-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the methoxy groups, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21FN2O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H21FN2O2/c1-28-20-10-5-8-17(13-20)23-15-24(18-9-6-11-21(14-18)29-2)27(26-23)16-19-7-3-4-12-22(19)25/h3-15H,16H2,1-2H3 |
InChI Key |
MNEJNULEUQUKGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2CC3=CC=CC=C3F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938310.png)
![4-{[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10938331.png)

![4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B10938341.png)
![8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10938347.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938351.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938354.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B10938356.png)

![4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10938361.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10938362.png)
![N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938367.png)
![2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10938375.png)
![6-(4-fluorophenyl)-3-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938382.png)
